molecular formula C19H18N4O2S B5049185 3-Ethylsulfanyl-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-Ethylsulfanyl-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5049185
M. Wt: 366.4 g/mol
InChI Key: ZPJCXBWCANNLQW-UHFFFAOYSA-N
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Description

3-Ethylsulfanyl-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that belongs to the class of triazino-benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazine ring fused with a benzoxazepine moiety, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 3-Ethylsulfanyl-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate to form an intermediate, which is then cyclized with 2-aminobenzenethiol to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

3-Ethylsulfanyl-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, where nucleophiles such as thiols or amines can replace the ethylsulfanyl moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield a sulfoxide, while reduction with sodium borohydride would reduce any carbonyl groups present.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it may be explored for its therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Ethylsulfanyl-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s triazine and benzoxazepine moieties may allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 3-Ethylsulfanyl-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine include other triazino-benzoxazepines and related heterocyclic compounds. Some examples are:

These compounds share similar structural features but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-ethylsulfanyl-6-(4-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-3-26-19-21-18-16(22-23-19)14-6-4-5-7-15(14)20-17(25-18)12-8-10-13(24-2)11-9-12/h4-11,17,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJCXBWCANNLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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